molecular formula C11H18O2 B159140 2-Hexyl-4-pentynoic Acid CAS No. 96017-59-3

2-Hexyl-4-pentynoic Acid

Numéro de catalogue: B159140
Numéro CAS: 96017-59-3
Poids moléculaire: 182.26 g/mol
Clé InChI: DUQSBRQHALCSLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hexyl-4-pentynoic acid (HPTA) is a structural derivative of valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic drug. HPTA has emerged as a compound of significant interest due to its enhanced pharmacological properties compared to VPA. It demonstrates potent HDAC inhibition (IC50 = 13 µM) and unique mechanisms of action, including the induction of histone hyperacetylation, inhibition of DNA repair pathways (e.g., BRCA1-Rad51-mediated homologous recombination), and neuroprotective effects against glutamate-induced excitotoxicity . HPTA has shown promise in oncology as a radiosensitizer for breast cancer, requiring only 15 µM to achieve effects comparable to 500 µM VPA, thereby reducing toxicity risks .

Méthodes De Préparation

Catalytic Cycloisomerization of Acetylenic Acids

Palladium(II)-Catalyzed Lactonization

The most efficient route to 2-hexyl-4-pentynoic acid involves Pd(II)-catalyzed cycloisomerization of acetylenic precursors. As demonstrated by Martínez de la Sierra et al. , a heterogeneous Pd(II)-AmP-MCF catalyst enables regioselective lactonization under mild conditions:

Reaction Conditions

  • Substrate : this compound (5)

  • Catalyst : 0.5 mol% Pd(II)-AmP-MCF

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : 50°C

  • Time : 3 hours

  • Yield : 97%

The reaction proceeds via 5-exo-dig cyclization, forming a γ-lactone intermediate, followed by acid workup to regenerate the carboxylic acid (Table 1). Substitution at the α-position (hexyl group) necessitates elevated temperatures compared to shorter-chain analogs due to steric hindrance .

Table 1: Pd(II)-Catalyzed Cycloisomerization Performance

SubstrateCatalyst LoadingTemperatureTimeYield
4-Pentynoic acid0.3 mol%40°C2 h97%
This compound0.5 mol%50°C3 h97%
5-Hexynoic acid0.5 mol%50°C24 h67%

Leaching tests confirmed minimal Pd loss (4 ppm), ensuring catalyst reusability for four cycles without activity decline .

Alkylation of 4-Pentynoic Acid Precursors

Propargylation of Malonate Derivatives

An alternative approach involves alkylating 4-pentynoic acid precursors with hexyl groups. Building on methods for 2-hydroxy-4-pentynoic acid , diethyl 2-acetamidomalonate serves as a starting material:

Step 1: Propargylation

  • Reagents : Propargyl bromide, K₂CO₃

  • Solvent : Dimethylformamide (DMF)

  • Yield : 85%

Step 2: Hydrolysis and Decarboxylation

  • Conditions : 6 M HCl, reflux

  • Intermediate : 2-Acetamido-4-pentynoic acid

  • Decarboxylation : Pyridine, 110°C

  • Final Product : 4-Pentynoic acid

Oxidation of Alkyne-Terminated Alcohols

Jones Reagent-Mediated Oxidation

4-Pentynoic acid derivatives are accessible through oxidation of alkyne-containing alcohols. Adapted from ChemicalBook :

Reaction Protocol

  • Substrate : Pent-4-yn-1-ol

  • Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄)

  • Solvent : Acetone

  • Temperature : 0°C → 20°C

  • Yield : 82%

For this compound, this method necessitates synthesizing 2-hexyl-pent-4-yn-1-ol via Grignard addition to propargyl alcohol, followed by oxidation (Figure 1).

Figure 1: Oxidation Pathway

  • Grignard Reaction :
    Propargyl alcohol + HexylMgBr → 2-Hexyl-pent-4-yn-1-ol

  • Jones Oxidation :
    2-Hexyl-pent-4-yn-1-ol → this compound

Challenges and Optimization Strategies

Steric Effects in Alkylation

The hexyl group at the α-position introduces steric hindrance, slowing reaction kinetics. Key mitigations include:

  • Elevated Temperatures : 50°C for Pd-catalyzed reactions .

  • Polar Solvents : CH₂Cl₂ enhances reactivity over THF or ethanol .

  • Catalyst Tuning : Higher Pd loadings (0.5 mol%) compensate for reduced turnover .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodAdvantagesLimitationsYield
Pd-Catalyzed CyclizationHigh regioselectivity, recyclable catalystRequires specialized Pd complexes97%
Malonate AlkylationUses inexpensive starting materialsMulti-step, low atom economy~60%
Jones OxidationScalable, simple setupHazardous reagents, steric challenges82%

Applications De Recherche Scientifique

Radiosensitization in Cancer Therapy

Mechanism of Action
HPTA has been identified as a promising radiosensitizer, particularly in the context of breast cancer. Research indicates that HPTA enhances the effectiveness of radiotherapy by inhibiting the homologous recombination repair pathway, specifically targeting the BRCA1-Rad51 complex. This inhibition leads to increased DNA double-strand breaks in cancer cells, making them more susceptible to radiation damage .

Case Studies and Findings

  • A study demonstrated that low concentrations of HPTA (15 µM) could achieve similar effects to high concentrations of valproic acid (500 µM) in inhibiting breast cancer cell growth and sensitizing them to hydroxyurea treatment .
  • Another investigation reported that HPTA, when administered alongside radiotherapy (RT), significantly reduced tumor volume in DMBA-induced breast cancer models. The combination therapy resulted in enhanced infiltration of immune cells and improved tumor response rates compared to RT alone .

Comparative Efficacy with Other Compounds

HPTA has been compared with other compounds like valproic acid (VPA) to evaluate its effectiveness as a radiosensitizer. The findings suggest that HPTA not only matches the efficacy of VPA but does so at significantly lower doses, thereby reducing potential side effects associated with higher dosages of traditional therapies .

Potential Applications Beyond Oncology

While the primary focus has been on its role in cancer therapy, HPTA also holds promise in other areas:

Summary Table of Research Findings

StudyApplicationKey Findings
RadiosensitizationDemonstrated effectiveness at low concentrations compared to VPA.
Combination TherapySignificant tumor volume reduction when combined with RT in animal models.
Mechanistic InsightsInhibition of BRCA1-Rad51 pathway leads to increased DNA damage.
Comparative AnalysisHPTA shows similar efficacy to VPA with reduced side effects.

Mécanisme D'action

The primary mechanism by which 2-Hexyl-4-Pentynoic Acid exerts its effects is through the inhibition of histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. Additionally, the induction of heat shock protein 70 (HSP70) provides neuroprotection by stabilizing proteins and preventing aggregation .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues of VPA

HPTA belongs to a class of VPA derivatives designed to improve efficacy and reduce adverse effects. Key analogues include:

  • (S)-2-Pentyl-4-pentynoic Acid (Compound III): A chiral analogue with HDAC IC50 ≈ 50 µM, 8-fold more potent than VPA, but associated with higher teratogenicity .
  • (R)-Arundic Acid : Synthesized from racemic HPTA, but with inefficient production yields (27%) and enantiomeric purity challenges .

Pharmacological Potency

Compound HDAC IC50 (µM) Effective Dose (Cancer) Neuroprotection (Glutamate Excitotoxicity) Teratogenic Risk
VPA 398 500 µM No effect at 50 µM Moderate
HPTA 13 15 µM Full protection at 50 µM High
(S)-2-Pentyl-4-pentynoic Acid ~50 Not reported Full protection at 50 µM Very High

Key Findings :

  • HDAC Inhibition: HPTA is 30-fold more potent than VPA and 3.8-fold more potent than (S)-2-pentyl-4-pentynoic acid .
  • Therapeutic Efficacy : At 15 µM, HPTA sensitizes breast cancer cells to radiotherapy by destabilizing BRCA1 and Rad51 proteins, mirroring the effect of 500 µM VPA .
  • Neuroprotection: Both HPTA and (S)-2-pentyl-4-pentynoic acid (50 µM) prevent glutamate-induced neuronal death, whereas VPA lacks this activity .

Mechanisms of Action

  • DNA Repair Inhibition : HPTA disrupts homologous recombination by reducing Rad51 and BRCA1 protein stability, enhancing radiation-induced DNA damage in cancer cells .
  • Epigenetic Modulation : HPTA induces histone H3 hyperacetylation (6–7-fold increase) and upregulates HSP70, contributing to neuroprotection and antitumor effects .
  • Metabolic Stability: The metabolite S-2-pentyl-4-pentynoic acid exhibits a 4.2-hour half-life in mice, outperforming VPA (1.4 hours) .

Toxicity and Limitations

  • Teratogenicity: HPTA and (S)-2-pentyl-4-pentynoic acid pose higher risks of neural tube defects compared to VPA, linked to their stronger HDAC inhibition .
  • Synthesis Challenges : Racemic HPTA requires multiple recrystallization steps for enantiomeric purification, complicating large-scale production .

Activité Biologique

2-Hexyl-4-pentynoic acid (HPTA) is a derivative of valproic acid and has emerged as a significant compound in biomedical research, particularly due to its role as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of HPTA, focusing on its mechanisms, therapeutic potential, and relevant research findings.

HPTA functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of gene expression through the modification of histones. By inhibiting HDACs, HPTA promotes histone acetylation, leading to a more relaxed chromatin structure and enhanced transcriptional activity. This mechanism is vital for its therapeutic effects in cancer treatment.

Key Findings:

  • IC50 Value : HPTA exhibits an IC50 value of 13 μM against HDACs, indicating its potency as an inhibitor .
  • Histone Acetylation : In cerebellar granule cells, HPTA significantly increased acetylated histone H3 levels by up to 700% at higher concentrations (50-100 μM), compared to a 200% increase with valproic acid (100 μM) .
  • Neuroprotection : HPTA has been shown to protect against glutamate-induced excitotoxicity in neuronal cultures, further supporting its neuroprotective properties .

Cancer Treatment

HPTA's ability to inhibit HDACs has been linked to its potential in cancer therapy, particularly in breast cancer models. Studies have demonstrated that lower doses of HPTA can achieve effects comparable to much higher doses of valproic acid.

  • Breast Cancer : A study indicated that HPTA at 15 μM was as effective as 500 μM valproic acid in inhibiting growth and sensitizing breast cancer cells (MCF7) to hydroxyurea treatment . This suggests that HPTA may offer a lower-toxicity alternative for breast cancer therapy.
  • Triple-Negative Breast Cancer : Research has shown that HPTA enhances the therapeutic effect of hydroxyurea specifically in triple-negative breast cancer cells, which are notoriously difficult to treat .

Radiotherapy Enhancement

HPTA has also been studied for its potential to enhance the efficacy of radiotherapy. In animal models, it was found that combining HPTA with radiation therapy led to significant tumor reduction compared to radiation alone .

Research Data

The following table summarizes key research findings related to the biological activity of HPTA:

Study ReferenceConcentrationEffect ObservedNotes
5 - 100 μMIncreased Ac-H3 levels by up to 700%Compared with VPA
15 μMInhibited MCF7 cell growthComparable to high-dose VPA
20 mg/kgEnhanced radiotherapy effectsTumor volume reduction observed
VariableIncreased sensitivity to hydroxyureaEffective in triple-negative breast cancer

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that HPTA could induce DNA double-strand breaks and inhibit homologous recombination processes in breast cancer cells, suggesting a mechanism for its sensitizing effects on chemotherapy agents like hydroxyurea .
  • In Vivo Models : Animal studies using DMBA-induced breast cancer models showed that administration of HPTA alongside radiotherapy significantly reduced tumor size and improved survival rates compared to controls .

Q & A

Basic Research Questions

Q. What is the neuroprotective mechanism of 2-hexyl-4-pentynoic acid, and how can it be experimentally validated?

  • Mechanism : The compound inhibits histone deacetylases (HDACs) with an IC50 of 13 µM, leading to hyperacetylation of histones (e.g., H3 and H4) and induction of HSP70. This prevents glutamate-induced excitotoxicity in neurons by blocking NMDA receptor overactivation .
  • Validation Methods :

  • HDAC Inhibition : Use fluorometric or colorimetric HDAC activity assays with purified enzymes or cell lysates.
  • Histone Acetylation : Western blotting with acetylated histone-specific antibodies in cultured neurons.
  • Neuroprotection Assays : Measure neuronal viability (via MTT or LDH release) in glutamate-treated cerebellar granule cells .

Q. How does this compound compare to valproic acid (VPA) in potency and neuroprotective efficacy?

  • Key Differences :

  • Potency : this compound has a 30-fold lower IC50 for HDAC inhibition (13 µM vs. VPA’s 398 µM) .
  • Efficacy : At 50 µM, it provides near-complete neuroprotection against glutamate toxicity, whereas VPA shows no significant effect at this concentration .
    • Experimental Design : Dose-response curves in parallel assays for HDAC activity and neuronal survival.

Q. What methodologies are recommended for assessing epigenetic modifications induced by this compound in non-neuronal systems?

  • Approach :

  • Marine Fungal Induction : Treat Aspergillus versicolor cultures with the compound (e.g., 10–50 µM) to activate silent biosynthetic gene clusters.
  • Metabolite Analysis : Extract secondary metabolites using solvent partitioning, purify via column chromatography, and identify structures via LC-MS and NMR .

Advanced Research Questions

Q. How does this compound enhance radiosensitivity in breast cancer cells?

  • Mechanism : It destabilizes DNA repair proteins (e.g., BRCA1 and Rad51), shortening their half-life and impairing homologous recombination (HR) repair. This synergizes with radiation-induced DNA damage .
  • Experimental Workflow :

  • Protein Stability : Pulse-chase assays or cycloheximide treatment followed by Western blotting.
  • HR Efficiency : GFP-based reporter assays (e.g., DR-GFP) to quantify HR repair capacity.
  • Clonogenic Survival : Irradiate breast cancer cells (e.g., MCF-7) pre-treated with the compound and assess colony formation .

Q. What challenges exist in synthesizing enantiopure this compound, and how can they be addressed?

  • Synthesis Issues :

  • Low Yield : Early methods required five recrystallization cycles to achieve 90% enantiomeric excess (ee), yielding only 27% .
  • Chiral Auxiliary Costs : Use of Oppolzer’s camphorsultam improved ee (>99%) but limited cost-effectiveness due to non-recyclable auxiliaries .
    • Solutions :
  • Asymmetric Catalysis : Explore transition-metal catalysts or enzymatic resolution for scalable enantioselective synthesis.

Q. How can in vivo models be optimized to evaluate this compound’s neuroprotective or radiosensitizing effects?

  • Neuroprotection :

  • Rodent Models : Induce excitotoxicity via kainic acid injection and administer the compound intraperitoneally. Assess histone acetylation (brain tissue immunohistochemistry) and behavioral outcomes .
    • Radiosensitization :
  • Xenograft Models : Implant BRCA1-deficient tumors in mice, combine compound administration with localized radiation, and monitor tumor growth and DNA damage markers (e.g., γH2AX foci) .

Q. What are the implications of combining this compound with other epigenetic modulators or DNA-damaging agents?

  • Synergy Potential :

  • HDAC Inhibitors + Radiation : Preclinical studies show enhanced apoptosis in breast cancer models via dual targeting of chromatin relaxation and DNA repair .
  • Combination with PARP Inhibitors : Theoretical synergy in HR-deficient cancers; validate using viability assays and comet assays for DNA damage .

Q. Methodological Considerations

  • Dosing in vivo : Plasma concentrations of 50 µM are achievable, as demonstrated in rodent studies, and align with therapeutic levels observed for VPA in epilepsy patients (300–700 µM) .
  • Data Contradictions : While the compound consistently shows HDAC inhibition, its radiosensitizing effects may vary by cancer type (e.g., BRCA1-proficient vs. deficient cells). Always validate target protein expression (e.g., BRCA1, Rad51) before experimentation .

Propriétés

IUPAC Name

2-prop-2-ynyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQSBRQHALCSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914685
Record name 2-(Prop-2-yn-1-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96017-59-3
Record name Octanoic acid, 2-(2-propyn-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Prop-2-yn-1-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexyl-4-pentynoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hexyl-4-pentynoic Acid
2-Hexyl-4-pentynoic Acid
2-Hexyl-4-pentynoic Acid
2-Hexyl-4-pentynoic Acid
2-Hexyl-4-pentynoic Acid
2-Hexyl-4-pentynoic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.